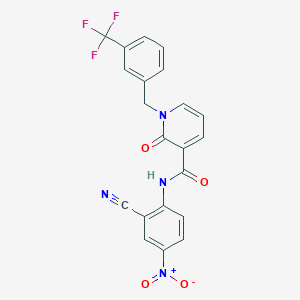

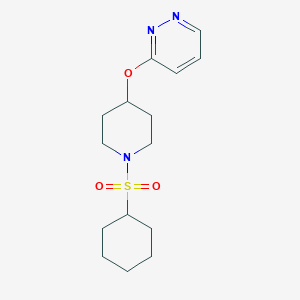

tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

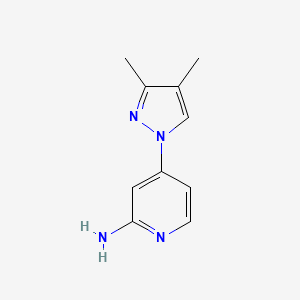

The compound “tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate” is likely an organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The dicyanovinyl group is a type of cyano group, which is often used in organic synthesis due to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugation of the indole and dicyanovinyl groups. This could potentially give the compound interesting optical properties .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of reactions, including electrophilic substitution and nucleophilic addition. The presence of the dicyanovinyl group could also allow for reactions such as the Michael addition .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications :

- A study by Kong et al. (2016) discusses the copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides, which likely involves a reactive 3H-indol-3-one intermediate. This process is significant for synthesizing C2-spiro-pseudoindoxyls, demonstrating the tert-butyl compound's role in facilitating complex chemical transformations (Kong et al., 2016).

- Another study by Lebel and Leogane (2005) reports the formation of tert-butyl carbamate through a Curtius rearrangement, which involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate. This indicates the tert-butyl compound's use in producing protected amino acids (Lebel & Leogane, 2005).

Photovoltaic Applications :

- Zhu et al. (2014) synthesized sensitizers based on triphenylamine-dicyanovinylene for p-type dye-sensitized solar cells. The study highlights the tert-butyl compound's application in enhancing solar cell performance, particularly in reducing charge recombination and increasing power conversion efficiency (Zhu et al., 2014).

Medicinal Chemistry :

- Westphal et al. (2015) evaluated tert-butyl isosteres in drug analogues, documenting the effects of tert-butyl group incorporation on properties like lipophilicity and metabolic stability. This study underscores the compound's relevance in optimizing drug properties (Westphal et al., 2015).

Organic Synthesis :

- Shen et al. (2012) utilized tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the aerobic oxidation of allylic and benzylic alcohols. This showcases the tert-butyl compound's role in selective oxidation processes (Shen et al., 2012).

- In another study, Dai et al. (2014) described the use of di-tert-butyl peroxide in the FeCl2-promoted carbomethylation of arylacrylamides, leading to the synthesis of 3-ethyl-3-substituted indolin-2-one. This indicates its utility in radical addition and cyclization reactions (Dai et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The study of indole compounds is a very active area of research, with potential applications in fields such as medicinal chemistry, materials science, and organic synthesis. Future research on “tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate” could involve exploring its reactivity, studying its physical properties, or investigating potential biological activity .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2,2-dicyanoethenyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-17(2,3)22-16(21)20-11-13(8-12(9-18)10-19)14-6-4-5-7-15(14)20/h4-8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGELLOHWKPSLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)

![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2826313.png)